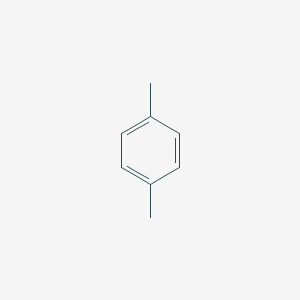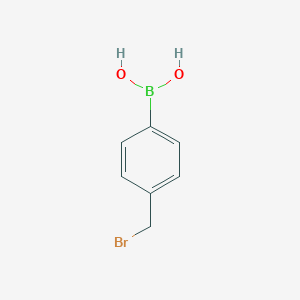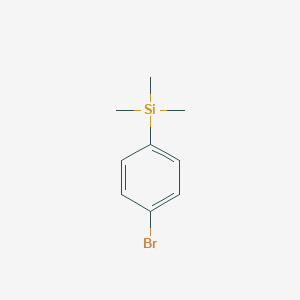
(4-Bromophenyl)trimethylsilane
Descripción general
Descripción
(4-Bromophenyl)trimethylsilane, also known as 4-BPTS, is a compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in the polymerization reaction, and as a modifier in the synthesis of other compounds. 4-BPTS is also used as a building block in the production of functional materials, as well as in the development of new drugs and other pharmaceuticals. As a result, 4-BPTS has become an important tool for scientists to study the structure and properties of molecules.
Aplicaciones Científicas De Investigación
Dielectric Film Deposition
Trimethylsilane-based materials like (4-Bromophenyl)trimethylsilane have applications in the deposition of dielectric thin films. These films are crucial in microelectronics, where they can be used as low-permittivity (low-k) dielectrics in advanced device interconnection schemes, enhancing circuit performance (Loboda, 1999).
Synthesis of Allylic Organolithium Species
This compound can be used in the generation of allylic organolithium species via carbon-to-carbon anion relay chemistry. This method represents a new approach in synthesizing such organolithium species, demonstrating the versatility of trimethylsilane compounds in organic synthesis (Zheng et al., 2011).
Protection in Grignard Syntheses
In Grignard syntheses, the trimethylsilyl group from this compound can protect terminal ethynyl groups. This protection method has been utilized in the preparation of various compounds, highlighting its significance in complex organic synthesis processes (Eaborn, Thompson, & Walton, 1967).
Conformational Studies
Studies on this compound have contributed to understanding the conformational preferences of the trimethylsilyl group. This information is vital in designing molecules for specific chemical reactions and material properties (Kitching et al., 1983).
Polymer Synthesis
This compound plays a role in the synthesis of polymeric organosilicon systems. These polymers have diverse applications, including in materials science and nanotechnology (Ohshita et al., 1997).
Generation of 1,2-Dehydrobenzene
This compound is involved in the generation of 1,2-dehydrobenzene, a reaction that is significant in the study of organometallic chemistry and synthesis pathways (Cunico & Dexheimer, 1973).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound can undergo buchwald-hartwig coupling with para-substituted diphenylamines . This suggests that it may interact with various organic compounds in a chemical reaction.
Mode of Action
(4-Bromophenyl)trimethylsilane can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines . This reaction involves the formation of a carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
The buchwald-hartwig coupling reaction in which it participates is a fundamental process in organic chemistry, contributing to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Buchwald-Hartwig coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials for organic electronics.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Buchwald-Hartwig coupling reaction requires a palladium catalyst . Additionally, the reaction is typically carried out in a controlled laboratory environment, under specific conditions of temperature and pressure. The stability and efficacy of the compound can be affected by these and other environmental factors.
Propiedades
IUPAC Name |
(4-bromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSSJJZFVGTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220250 | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6999-03-7 | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006999037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-(trimethylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

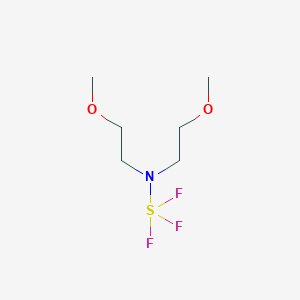
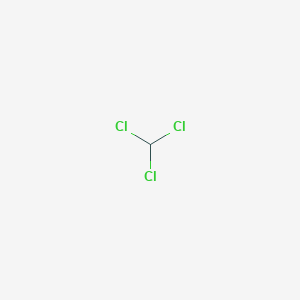

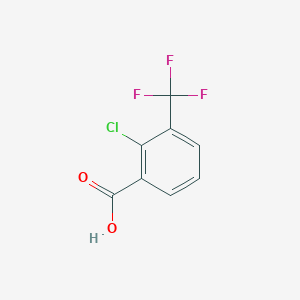
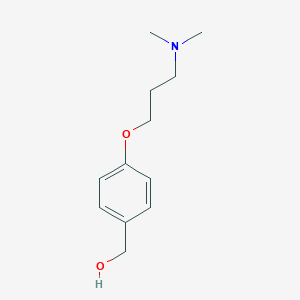
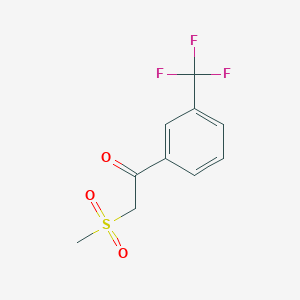

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)


